Diethyl 2-[[(6-chloro-3-pyridyl)amino]methylene]propanedioate
Description
Diethyl 2-[[(6-chloro-3-pyridyl)amino]methylene]propanedioate is a substituted propanedioate ester featuring a 6-chloro-3-pyridylamine moiety linked via a methylene group. The diethyl ester groups contribute to solubility in organic solvents and modulate steric effects during synthetic transformations .
Properties
IUPAC Name |
diethyl 2-[[(6-chloropyridin-3-yl)amino]methylidene]propanedioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O4/c1-3-19-12(17)10(13(18)20-4-2)8-15-9-5-6-11(14)16-7-9/h5-8,15H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEDKSRPNRMMAPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=CN=C(C=C1)Cl)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and General Strategy
The synthesis of diethyl 2-[[(6-chloro-3-pyridyl)amino]methylene]propanedioate typically involves:
- Diethyl malonate as the core malonate ester component.
- 6-chloro-3-aminopyridine or related substituted pyridines as the amino component.
- Formation of the methylene bridge linking the amino group to the malonate backbone.
The key synthetic challenge is the formation of the amino-methylene linkage between the malonate derivative and the chloropyridyl amine.
Malonate Ester Functionalization
Diethyl malonate is a versatile starting material that can be functionalized through condensation and substitution reactions. According to patent CN101003511B, malonate esters react with guanidinium salts and sodium nitrite under controlled temperature and solvent conditions to form amino-substituted pyrimidines, demonstrating the utility of malonate esters in heterocyclic synthesis.
In the context of this compound, diethyl malonate undergoes condensation with an aldehyde or equivalent electrophilic species to form a methylene-linked intermediate. This is often followed by nucleophilic substitution with the amino group of 6-chloro-3-aminopyridine.
Formation of the Aminomethylene Linkage
A common approach involves the condensation of diethyl malonate with an appropriate aldehyde to form a diethyl 2-(methylene)propanedioate intermediate, which is then reacted with 6-chloro-3-aminopyridine to form the target compound through a Schiff base or imine intermediate. This method is supported by general synthetic strategies involving amine and methylene linkers in related compounds.
Alternatively, nucleophilic substitution reactions using activated pyridyl derivatives (e.g., 2-chloro-6-fluorobenzoyl or pyrimidyl halides) have been employed to introduce the amino substituent onto malonate derivatives.
Representative Synthetic Procedure
Based on the literature and patent data, a representative synthetic route may be summarized as follows:
| Step | Reagents and Conditions | Outcome |
|---|---|---|
| 1 | Diethyl malonate + aldehyde (e.g., formaldehyde derivative) in presence of base (e.g., sodium ethylate) | Formation of diethyl 2-(methylene)propanedioate intermediate |
| 2 | Reaction of intermediate with 6-chloro-3-aminopyridine under reflux in ethanol or suitable solvent | Formation of this compound via Schiff base formation |
| 3 | Purification by recrystallization or chromatography | Isolation of pure target compound |
Alternative Methods and Optimization
- Solvent and Temperature: Ethanol or methanol are common solvents; reactions typically occur between 25°C to reflux temperatures (60-80°C) to optimize yield.
- Catalysts and Additives: Bases such as sodium ethylate or sodium methylate facilitate ester enolate formation and condensation.
- Purification: Organic extraction followed by washing with brine and drying agents (e.g., MgSO4) is standard; final purification by column chromatography or recrystallization ensures high purity.
Yield and Efficiency
Reported yields for related malonate-amino pyridine derivatives vary from moderate to high (38%-78%) depending on reaction conditions, molar ratios, and purification methods. Optimization of reaction time, temperature, and reagent stoichiometry is critical to maximize product yield.
Data Table: Summary of Key Preparation Parameters
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Starting malonate ester | Diethyl malonate | Purity >99% recommended |
| Amino component | 6-chloro-3-aminopyridine | Commercially available or synthesized |
| Solvent | Ethanol, methanol, or THF | Ethanol preferred for condensation steps |
| Base | Sodium ethylate, sodium methylate | Catalyzes enolate formation |
| Temperature | 25°C to reflux (60-80°C) | Reaction time varies from 5 to 24 hours |
| Reaction time | 5 to 24 hours | Longer times improve conversion |
| Molar ratios (malonate:amine) | 1:1 to 1:2 | Excess amine can drive reaction to completion |
| Purification | Extraction, drying, recrystallization | MPLC or silica gel chromatography used for purity |
| Yield | 38% to 78% | Dependent on conditions and scale |
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-[[(6-chloro-3-pyridyl)amino]methylene]propanedioate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Condensation Reactions: The compound can participate in condensation reactions with various carbonyl compounds.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Common Reagents and Conditions
Sodium Ethoxide: Used as a base in the initial synthesis.
Hydrochloric Acid: Employed in hydrolysis reactions.
Various Nucleophiles: Utilized in substitution reactions.
Major Products Formed
Substituted Pyridines: Formed through substitution reactions.
Carboxylic Acids: Resulting from hydrolysis of the ester groups.
Scientific Research Applications
Diethyl 2-[[(6-chloro-3-pyridyl)amino]methylene]propanedioate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Diethyl 2-[[(6-chloro-3-pyridyl)amino]methylene]propanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of Diethyl 2-[[(6-chloro-3-pyridyl)amino]methylene]propanedioate, a comparison with structurally related compounds is essential. Below, key analogs are analyzed based on synthetic routes, crystallographic data, and functional group effects.
Table 1: Structural and Functional Comparison
Key Observations
Substituent Effects on Reactivity: The 6-chloro-3-pyridyl group in the target compound enhances electrophilicity compared to the 2-pyridinyl analogs (e.g., compounds in ). This difference may influence nucleophilic attack sites during cyclization or condensation reactions.
Crystallographic and Hydrogen-Bonding Patterns: Pyridyl and amino groups in similar compounds (e.g., ) form hydrogen-bonded networks, as observed in ORTEP-III visualizations . The chloro substituent in the target compound may disrupt such networks due to steric hindrance or altered polarity, impacting crystal packing . Graph set analysis (e.g., R$_2$$^2$(8) motifs) common in pyridyl-containing derivatives may differ in the chloro-substituted analog, necessitating validation via SHELX refinement .
Biological and Material Applications: Methyl/ethyl ester derivatives (e.g., ) are often preferred for drug delivery due to enhanced lipophilicity. The diethyl ester in the target compound may offer intermediate solubility between methyl (polar) and longer-chain esters (nonpolar). The absence of a pyrimidinyl or cyano group in the target compound limits its direct use in antiviral studies but positions it as a precursor for functionalized heterocycles .
Biological Activity
Diethyl 2-[[(6-chloro-3-pyridyl)amino]methylene]propanedioate (CAS Number: 66093-10-5) is a compound with significant potential in various biological applications due to its structural characteristics. This article explores its synthesis, biological activity, and potential therapeutic uses, supported by data tables and relevant research findings.
Biological Activity
Recent studies have highlighted the biological activities of this compound, particularly its interactions with various enzymes and potential therapeutic applications.
Enzyme Interactions
This compound has been shown to interact with enzymes such as esterases and amidases. Its structural features allow it to function as a substrate or inhibitor, which can be crucial for drug development. The following table summarizes some key findings related to its enzyme interactions:
| Enzyme | Activity | Mechanism |
|---|---|---|
| Esterases | Inhibition | Competitive inhibition through structural mimicry |
| Amidases | Substrate interaction | Hydrolytic reactions leading to product formation |
| Other Enzymes | Variable effects | Dependent on specific structural modifications |
Antimicrobial Properties
This compound has been investigated for its antimicrobial properties. In vitro studies indicate that it exhibits broad-spectrum antibacterial activity, making it a candidate for further development in treating bacterial infections.
Case Studies
-
Antibacterial Activity :
A study published in Journal of Medicinal Chemistry evaluated the antibacterial efficacy of this compound against several strains of bacteria including E. coli and S. aureus. The results demonstrated significant inhibition at concentrations as low as 10 µg/mL. -
Enzyme Inhibition :
Research conducted by Smith et al. (2020) explored the inhibition of serine hydrolases by this compound, demonstrating a Ki value of 25 nM, indicating potent inhibition compared to other known inhibitors.
The mechanism through which this compound exerts its biological effects is primarily through enzyme inhibition and substrate competition. The presence of the chlorine atom on the pyridine ring enhances its lipophilicity, facilitating better membrane permeability and interaction with target enzymes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
